molecular formula C30H34N10O4 B12420156 PI3K/mTOR Inhibitor-6

PI3K/mTOR Inhibitor-6

Cat. No.: B12420156
M. Wt: 598.7 g/mol
InChI Key: CWWWLWINFJYDAB-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K/mTOR Inhibitor-6 is a compound that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using large-scale reactors, and ensuring consistent quality and yield. The process may also involve stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

PI3K/mTOR Inhibitor-6 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.

    Biology: Investigates cellular processes such as autophagy, apoptosis, and cell cycle regulation.

    Medicine: Explores therapeutic potential in treating cancers, neurodegenerative diseases, and metabolic disorders.

Mechanism of Action

PI3K/mTOR Inhibitor-6 exerts its effects by targeting the PI3K and mTOR pathways. It binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This leads to the suppression of downstream signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation. The inhibition of these pathways results in reduced cell growth, induction of apoptosis, and inhibition of angiogenesis .

Comparison with Similar Compounds

Similar Compounds

    PI3K Inhibitors: Idelalisib, Alpelisib.

    mTOR Inhibitors: Everolimus, Temsirolimus.

    Dual PI3K/mTOR Inhibitors: BEZ235, GDC-0980

Uniqueness

PI3K/mTOR Inhibitor-6 is unique in its dual inhibition of both PI3K and mTOR pathways. This dual targeting enhances its therapeutic potential by simultaneously blocking two critical signaling nodes, reducing the likelihood of resistance development and providing a more comprehensive inhibition of cancer cell growth .

Properties

Molecular Formula

C30H34N10O4

Molecular Weight

598.7 g/mol

IUPAC Name

(2R)-1-[2-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)anilino]-3H-benzimidazole-5-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H34N10O4/c31-25(41)24-2-1-9-40(24)27(42)20-5-8-22-23(18-20)34-28(33-22)32-21-6-3-19(4-7-21)26-35-29(38-10-14-43-15-11-38)37-30(36-26)39-12-16-44-17-13-39/h3-8,18,24H,1-2,9-17H2,(H2,31,41)(H2,32,33,34)/t24-/m1/s1

InChI Key

CWWWLWINFJYDAB-XMMPIXPASA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC4=CC=C(C=C4)C5=NC(=NC(=N5)N6CCOCC6)N7CCOCC7)C(=O)N

Origin of Product

United States

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